molecular formula C10H7NaO3S B072267 Sodium 1-naphthalenesulfonate CAS No. 1321-69-3

Sodium 1-naphthalenesulfonate

Cat. No.: B072267
CAS No.: 1321-69-3
M. Wt: 230.22 g/mol
InChI Key: HIEHAIZHJZLEPQ-UHFFFAOYSA-M
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Description

Sodium 1-naphthalenesulfonate is an organic compound with the molecular formula C10H7NaO3S. It is a sodium salt of 1-naphthalenesulfonic acid and appears as a white crystalline solid. This compound is known for its solubility in water and is commonly used in various industrial and research applications .

Scientific Research Applications

Sodium 1-naphthalenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

Sodium 1-naphthalenesulfonate is used as a detection reagent in high-performance liquid chromatography . It is also used as a stationary liquid phase for resolution of dichlorophenol isomers by GC .

Safety and Hazards

Sodium 1-naphthalenesulfonate causes skin irritation and serious eye damage . It is harmful if inhaled and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-naphthalenesulfonate is typically synthesized by sulfonating naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with concentrated sulfuric acid to form 1-naphthalenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation of naphthalene using sulfuric acid, followed by neutralization and purification processes. The product is then recrystallized from water or aqueous acetone to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-naphthalenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonate group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

Comparison with Similar Compounds

  • Sodium 2-naphthalenesulfonate
  • 1-Naphthalenesulfonic acid
  • 2-Naphthalenesulfonic acid

Comparison: Sodium 1-naphthalenesulfonate is unique due to its specific position of the sulfonate group on the naphthalene ring, which influences its reactivity and applications. Compared to sodium 2-naphthalenesulfonate, it has different electrophilic substitution patterns and slightly varied solubility properties. The presence of the sulfonate group in the 1-position also affects its interaction with other molecules in chromatographic applications .

Properties

IUPAC Name

sodium;naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHAIZHJZLEPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042394
Record name Sodium 1-naphthalenesulfonate
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-14-3, 1321-69-3
Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalenesulfonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalene-1-sulphonate
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Record name Sodium naphthalenesulphonate
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Record name SODIUM 1-NAPHTHALENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 1-naphthalenesulfonate
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Sodium 1-naphthalenesulfonate
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Sodium 1-naphthalenesulfonate
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Sodium 1-naphthalenesulfonate
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